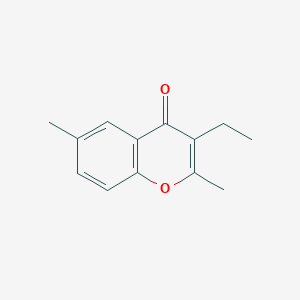
3-Ethyl-2,6-dimethyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-エチル-2,6-ジメチル-4H-クロメン-4-オンは、クロメンオンファミリーに属する複素環式化合物です。クロメンオンは、クマリンとしても知られており、医学、農業、および産業などのさまざまな分野において、その多様な生物学的活性と用途で広く知られています。3-エチル-2,6-ジメチル-4H-クロメン-4-オンの構造は、ピロン環にベンゼン環が縮合したもので、特定の位置にエチル基とメチル基が置換基として存在しています。
合成方法
合成経路と反応条件
3-エチル-2,6-ジメチル-4H-クロメン-4-オンの合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、ペヒマン縮合反応です。この反応では、フェノールが酸触媒の存在下でβ-ケトエステルと反応します。 例えば、2,6-ジメチルフェノールと酢酸エチルを硫酸の存在下で反応させると、3-エチル-2,6-ジメチル-4H-クロメン-4-オンが得られます .
工業生産方法
3-エチル-2,6-ジメチル-4H-クロメン-4-オンの工業生産は、通常、大規模なペヒマン縮合反応を行います。 このプロセスは、高収率と高純度のために最適化されており、最終製品の品質を確保するために、多くの場合、連続フロー反応器と高度な精製技術が用いられます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,6-dimethyl-4H-chromen-4-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, the reaction of 2,6-dimethylphenol with ethyl acetoacetate in the presence of sulfuric acid can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Pechmann condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
反応の種類
3-エチル-2,6-ジメチル-4H-クロメン-4-オンは、以下のを含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するキノンを形成するために酸化される可能性があります。
還元: 還元反応は、クロメンオンをクロマノール誘導体に変化させることができます。
置換: 求電子置換反応は、ベンゼン環にさまざまな置換基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、頻繁に使用される還元剤です。
置換: フリーデル・クラフツのアシル化反応とアルキル化反応は、塩化アルミニウムやアシルクロリドなどの試薬を使用する場合、一般的です.
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によってキノンが得られる一方で、還元によってクロマノール誘導体が得られます .
科学研究での用途
3-エチル-2,6-ジメチル-4H-クロメン-4-オンは、科学研究で数多くの用途があります。
化学: これは、より複雑な分子を合成し、反応機構を研究するためのビルディングブロックとして役立ちます。
生物学: この化合物は、生化学アッセイで、酵素活性と代謝経路を調査するために使用されます。
医学: これは、抗炎症、抗酸化、抗がん活性などの潜在的な治療特性を示しています。
科学的研究の応用
3-Ethyl-2,6-dimethyl-4H-chromen-4-one has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It exhibits potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: The compound is utilized in the production of dyes, fragrances, and agrochemicals.
作用機序
3-エチル-2,6-ジメチル-4H-クロメン-4-オンの作用機序は、さまざまな分子標的と経路との相互作用を含みます。例えば、その抗酸化活性は、フリーラジカルを捕捉し、酸化ストレスを抑制する能力に起因しています。 抗がん活性に関しては、この化合物は、シグナル伝達経路と遺伝子発現を調節することにより、がん細胞のアポトーシスを誘導できます .
類似の化合物との比較
類似の化合物
- 3,6-ジメチル-4H-クロメン-4-オン
- 2,6-ジメチル-2-クロメン-4-オン
- 3-フェニル-4H-クロメン-4-オン
- 7-クロロ-4H-クロメン-4-オン
独自性
類似の化合物と比較して、3-エチル-2,6-ジメチル-4H-クロメン-4-オンは、その独自の置換パターンにより、化学的および生物学的特性が異なります。 特定の位置にエチル基とメチル基が存在することで、安定性と反応性が向上し、さまざまな用途に役立つ化合物となっています .
類似化合物との比較
Similar Compounds
- 3,6-Dimethyl-4H-chromen-4-one
- 2,6-Dimethyl-2-chromen-4-one
- 3-Phenyl-4H-chromen-4-one
- 7-Chloro-4H-chromen-4-one
Uniqueness
Compared to similar compounds, 3-Ethyl-2,6-dimethyl-4H-chromen-4-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl and methyl groups at specific positions enhances its stability and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C13H14O2 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
3-ethyl-2,6-dimethylchromen-4-one |
InChI |
InChI=1S/C13H14O2/c1-4-10-9(3)15-12-6-5-8(2)7-11(12)13(10)14/h5-7H,4H2,1-3H3 |
InChIキー |
VVVRFMUHILQZQQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(OC2=C(C1=O)C=C(C=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile](/img/structure/B11898692.png)



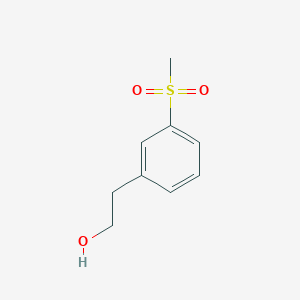
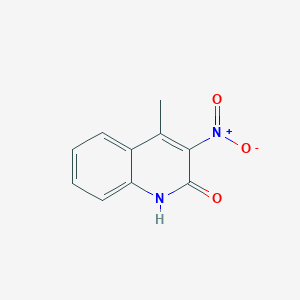

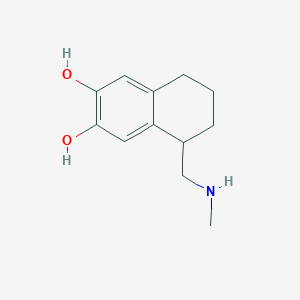
![4-Methoxyfuro[3,2-C]quinoline](/img/structure/B11898750.png)
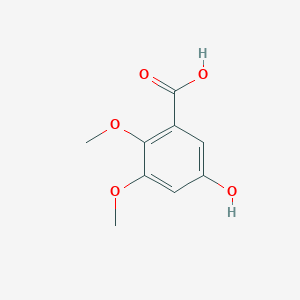
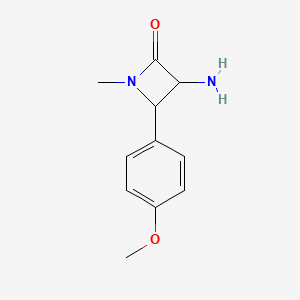
![1-(Methylsulfonyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11898771.png)
